6-O-Nicotiylbarbatin C

Diterpenoid Lipophilicity Physicochemical Property

Neo-clerodane diterpenoid SAR studies require exact nicotinoyl ester isomers, not class analogs. This purified 6-O-nicotinylbarbatin C solves misidentification risks in Scutellaria bioassays. - ≥98% HPLC purity; distinct XLogP3 2.5 & UV profile for chromatographic calibration - Mono-nicotinoyl scaffold enables unambiguous deconvolution of ester group bioactivity vs. barbatin C & scutebarbatine B - Validated chemotaxonomic marker for S. barbata species authentication

Molecular Formula C26H31NO6
Molecular Weight 453.5 g/mol
Cat. No. B15593183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Nicotiylbarbatin C
Molecular FormulaC26H31NO6
Molecular Weight453.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+
InChIKeyBWDKUBKSGGMGOD-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Nicotiylbarbatin C Reference Standard


6-O-Nicotiylbarbatin C (CAS 1015776-92-7) is a neo-clerodane diterpenoid nicotinyl ester isolated from the whole plant of Scutellaria barbata D. Don. Structurally, it is a 6-O-substituted derivative of the barbatin C scaffold, characterized by a nicotinoyl ester moiety at the C-6 position. The compound is primarily utilized as a certified reference standard for phytochemical analysis and quality control of Scutellaria barbata–derived materials , , [1].

Phytochemical reference standard
Diterpenoid SAR probe
HPLC calibrant for botanical authentication

6-O-Nicotiylbarbatin C Specificity vs. Analogs


Substituting 6-O-Nicotiylbarbatin C with a generic barbatin C derivative is not scientifically sound due to the critical influence of the C-6 ester substituent on both physicochemical properties and biological activity. The nicotinoyl group confers a distinct lipophilicity (LogP ≈ 2.72–3.14) and hydrogen-bonding capacity compared to other esters (e.g., acetyl, benzoyl, or epoxy‑propoxyl groups). Even minor structural modifications in neo-clerodane diterpenoids have been shown to alter cytotoxic potency by orders of magnitude, rendering direct substitution a high-risk practice without proper analytical verification [1], [2].

Barbatin C (parent diol) Lacks the nicotinoyl ester; altered H-bond capacity, lipophilicity, and chromatographic retention may shift assay calibration and target engagement profiles.
Scutebarbatine B (di-ester) Contains an additional benzoyl group and a larger scaffold; its UV/MS signatures and solubility characteristics may confound nicotinoyl-specific SAR interpretation.
6-O-Nicotinoylscutebarbatine G Built on a distinct diterpene core; published IC50 data cannot be directly extrapolated to 6-O-Nicotiylbarbatin C and serves only as a class-level reference.

6-O-Nicotiylbarbatin C Differential Evidence


Scaffold Differentiation vs. Barbatin C

The presence of a nicotinoyl ester at C-6 reduces the lipophilicity of 6-O-Nicotiylbarbatin C compared to the parent barbatin C scaffold. Predicted LogP values for 6-O-Nicotiylbarbatin C range from 2.72 to 3.14, whereas barbatin C exhibits a predicted LogP of 3.52. This difference in partition coefficient directly impacts solubility, membrane permeability, and chromatographic retention behavior [1], , [2].

Scaffold vs. Barbatin C
Cross-study comparable
MW 453.5 vs. ~346.4 Da; XLogP3 2.5 vs. ~1.4; HBD 2 vs. 3; HBA 6 vs. 5; adds basic pyridine N (pKa ~3.2).
Reported physicochemical shift: affects HPLC retention, membrane partitioning, and target engagement in cell-based assays.
PubChem computed properties; requires experimental validation for specific assay conditions.
Diterpenoid Lipophilicity Physicochemical Property

Ester Complexity vs. Scutebarbatine B

6-O-Nicotiylbarbatin C is offered as a certified reference standard with HPLC purity ≥98%. This level of certification ensures traceable quantitative accuracy for method validation, calibration curve generation, and regulatory compliance. In contrast, many in-class barbatin C derivatives are available only as research-grade compounds with purity typically specified as ≥95% or not analytically certified, introducing significant measurement uncertainty , [1].

Ester Complexity vs. Scutebarbatine B
Cross-study comparable
C26H31NO6 (mono-ester) vs. C33H35NO7 (di-ester, nicotinoyl + benzoyl); ΔMW -104 Da; lacks phenyl chromophore.
Mono-ester profile supports isolation of nicotinoyl pharmacophore contribution; UV and MS fragmentation distinguish the two.
Selection of the correct ester is critical for SAR studies isolating nicotinoyl effects without benzoyl interference.
Analytical Reference Material Quality Control Purity

Core Scaffold vs. 6-O-Nicotinoylscutebarbatine G

Nicotinyl ester derivatives within the barbatin C class (including scutebarbatine B) demonstrate significant cytotoxic activity with IC50 values ranging from 3.5–8.1 µM against HONE‑1 nasopharyngeal, KB oral epidermoid, and HT29 colorectal carcinoma cells. Other ester derivatives (e.g., barbatin D, barbatin E, and epoxy‑propoxyl‑barbatin C) exhibit comparable or slightly more potent cytotoxicity with IC50 ranges of 2.0–6.7 µM across similar cell lines. Direct quantitative data for 6‑O‑Nicotiylbarbatin C itself are not reported in primary literature; this represents a class-level inference [1], [2], [3].

Core vs. Nicotinoylscutebarbatine G
Class-level inference
No published IC50 for target compound. Nicotinoylscutebarbatine G IC50: HONE-1 3.1, KB 2.1, HT29 5.7 μM (MTT, 72 h).
Class-level reference range only; different diterpene core precludes direct performance prediction.
Data to verify: head-to-head cytotoxicity comparison not identified in peer-reviewed literature.
Cytotoxicity Neo-Clerodane Diterpenoid Anticancer

Purity Specification vs. Barbatin C Extracts

6-O-Nicotiylbarbatin C (MW 453.53 Da; PSA 105.95 Ų) is structurally distinguished from other barbatin C analogs by the presence of the nicotinoyl group, which adds a pyridine nitrogen and increases both molecular weight and polar surface area relative to simpler ester derivatives. For comparison, barbatin C (MW ~360 Da; PSA ~113 Ų) and barbatin D (MW higher due to dibenzoyl substitution) occupy different chromatographic spaces. These differences enable unambiguous identification via LC‑MS and HPLC‑DAD , , .

Purity vs. Barbatin C Extracts
Supporting evidence
≥98% HPLC purity, NMR/MS confirmed. Barbatin C typically isolated as mixture; no equivalent certified reference standard identified.
High-purity, structurally authenticated calibrant supports reproducible botanical authentication and quantitative analysis.
Supplier specifications (HPLC-DAD/ELSD); solubility aligns with XLogP3 2.5.
Molecular Weight Polar Surface Area Analytical Chromatography

6-O-Nicotiylbarbatin C Applications


HPLC Authentication of Scutellaria barbata

Use 6-O-Nicotiylbarbatin C as a certified reference standard (≥98% purity) to construct calibration curves for the quantification of this specific diterpenoid in Scutellaria barbata herbal materials or finished products. The certified purity and defined physicochemical properties (LogP ~2.72–3.14) enable reproducible method validation and compliance with pharmacopoeial monograph requirements , .

SAR Probe for Nicotinoyl Pharmacophore

Employ 6-O-Nicotiylbarbatin C as a reference compound in SAR studies investigating the influence of C-6 ester substituents on cytotoxic potency. Compare its activity (when experimentally determined) with that of other characterized barbatin C derivatives (e.g., barbatin D, barbatin E, epoxy‑propoxyl‑barbatin C) to map the pharmacophoric contribution of the nicotinoyl moiety [1], [2].

In Vitro Cytotoxicity Screening Panel

Utilize the distinct molecular weight (453.53 Da) and polar surface area (105.95 Ų) of 6-O-Nicotiylbarbatin C to optimize reversed-phase LC‑MS gradient conditions. The compound serves as a well-defined retention time marker for the diterpenoid fraction in metabolomic profiling of Scutellaria species, facilitating reproducible inter-laboratory data comparison , .

Chemotaxonomic Marker for Scutellaria Species

Leverage the lower LogP of 6-O-Nicotiylbarbatin C (2.72–3.14) compared to barbatin C (3.52) to design experiments examining the role of polarity on membrane permeability or intracellular accumulation. The compound provides a moderately polar reference point within the barbatin C analog series , [3].

Application
Selection Property
Validation Focus
S. barbata phytochemical authentication
HPLC retention and UV profile driven by nicotinoyl ester
Resolution from co-occurring barbatins and scutebarbatines in reversed-phase methods
Nicotinoyl pharmacophore SAR studies
Mono-ester scaffold without additional benzoyl interference
Nicotinoyl contribution to cell-model endpoint response
Cell-model screening panel integration
Class-level low-μM benchmark from structural analogs
Cytotoxicity endpoint benchmarking within Scutellaria neo-clerodane library
Botanical species authentication
Apparent species-specific occurrence in S. barbata
Marker fidelity when distinguishing S. barbata from morphologically similar Lamiaceae

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